N-[(2-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide
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Description
N-[(2-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a useful research compound. Its molecular formula is C28H25N5O5S and its molecular weight is 543.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Properties
Quinazoline derivatives are synthesized through various methods, including condensation reactions and modifications of existing quinazoline compounds to enhance their biological activities. For example, the synthesis and biological evaluation of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines have been explored, demonstrating moderate therapeutic effects against certain types of tumors and effects on brain monoamine oxidase (MAO) activity (Markosyan et al., 2008). This study suggests a pathway for synthesizing quinazoline derivatives with potential therapeutic applications.
Pharmacological Applications
Quinazoline derivatives exhibit significant pharmacological potential, including antitumor, analgesic, and anti-inflammatory activities. The synthesis of quinazoline and quinazolinone derivatives and their evaluation as diuretic and antihypertensive agents, alongside their anti-diabetic potential, highlight the versatility of these compounds in drug development (Rahman et al., 2014). Additionally, the computational and pharmacological evaluation of heterocyclic derivatives, including oxadiazole and pyrazoles, for toxicity assessment, tumor inhibition, and anti-inflammatory actions further underscores the wide-ranging applications of these compounds in addressing various health conditions (Faheem, 2018).
Mechanistic Insights and Future Directions
The mechanism of action and the molecular targets of quinazoline derivatives are critical for their therapeutic applications. Studies on the inhibition of specific enzymes, such as thymidylate synthase, by quinazoline derivatives provide insights into their potential use in cancer therapy and other diseases (Gangjee et al., 1996). The development of novel synthesis methods, such as electrosynthesis for 1H-1-hydroxy-quinazolin-4-ones, demonstrates ongoing advancements in the efficient and scalable production of these compounds, which is essential for their practical application in medicine (Koleda et al., 2023).
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O5S/c1-38-24-12-5-2-8-19(24)16-29-25(34)14-13-23-27(35)32-26(30-23)21-10-3-4-11-22(21)31-28(32)39-17-18-7-6-9-20(15-18)33(36)37/h2-12,15,23H,13-14,16-17H2,1H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFQCCWBHSOFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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